N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide
Description
This compound features a hybrid structure combining a 2,4-dichlorobenzyloxyimino group and a 1-phenyl-1H-1,2,4-triazole moiety linked via an acetamide backbone. The dichlorophenyl group introduces lipophilicity and electron-withdrawing properties, while the triazole ring may contribute to hydrogen bonding and metabolic stability. Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in antifungal and anticonvulsant agents .
Properties
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O3/c19-14-7-6-13(16(20)8-14)9-28-23-11-21-17(26)10-27-18-22-12-25(24-18)15-4-2-1-3-5-15/h1-8,11-12H,9-10H2,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOJDOIVRQTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NC=NOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N/C=N\OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Oximination: The intermediate is then reacted with hydroxylamine to form the oxime derivative.
Acylation: The oxime derivative undergoes acylation with chloroacetyl chloride to form the acetamide moiety.
Triazole coupling: Finally, the acetamide derivative is coupled with 1-phenyl-1H-1,2,4-triazole under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by a dichlorobenzyl group, an oxime linkage, and a triazole moiety. The synthesis typically involves several key steps:
- Formation of Dichlorobenzyl Intermediate : Reaction of 2,4-dichlorobenzyl chloride with a nucleophile.
- Oximination : The intermediate is treated with hydroxylamine to form the oxime derivative.
- Acylation : The oxime undergoes acylation with chloroacetyl chloride to yield the acetamide.
- Triazole Coupling : Coupling occurs between the acetamide and 1-phenyl-1H-1,2,4-triazole to produce the final product.
Chemistry
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has shown promise as an antimicrobial agent. Studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
- Antifungal Properties : The triazole moiety is known for its antifungal activity, which is crucial in developing treatments for fungal infections.
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases:
- Anticancer Potential : Compounds containing triazole scaffolds are being investigated for their ability to inhibit key enzymes in cancer cell proliferation. Studies have highlighted effectiveness against various cancer cell lines by targeting enzymes like thymidylate synthase and histone deacetylases (HDAC) .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibit significant antibacterial activity against multiple strains of bacteria .
- Anticancer Activity : Research involving derivatives of this compound showed promising results in inhibiting cancer cell growth across different lines including leukemia and melanoma .
Mechanism of Action
The mechanism of action of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-N-((((2,4-Dichlorobenzyl)oxy)imino)methyl)-2-(3-(Trifluoromethyl)-2-quinoxalinyl)acetamide
Key Similarities :
- Shares the N-[(2,4-dichlorobenzyl)oxy]imino group and acetamide backbone.
- High lipophilicity (XlogP = 6.8) due to aromatic chlorination and trifluoromethyl groups.
Key Differences :
Benzothiazole Derivatives with Triazole Substituents (Compounds 5i and 5j)
Key Similarities :
- Both feature triazole-thioether linkages and acetamide cores.
Key Differences :
Activity Data :
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-Dioxo-1H-quinazolin-3-yl)acetamide Derivatives
Key Similarities :
- Dichlorophenyl and acetamide groups are conserved.
- Substituents (e.g., Cl, NO2, OMe) on the quinazolinone ring modulate activity, similar to the target compound’s triazole-oxy group.
Key Differences :
Triazolylsulfanyl Acetamides (e.g., 2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide)
Key Similarities :
- Dichlorophenyl and triazole-acetamide backbone are retained.
Key Differences :
- Sulfanyl (S-) linkage vs. oxy (O-) linkage: Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity but enhance radical scavenging.
Physicochemical and Pharmacokinetic Comparison
Implications :
- Higher XlogP in the target compound and quinoxaline analog suggests better blood-brain barrier penetration but lower aqueous solubility.
- Triazole-oxy groups in the target compound balance hydrogen-bonding capacity (TPSA ~76 Ų) for target engagement without excessive polarity.
Biological Activity
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is a synthetic organic compound with significant implications in medicinal chemistry and biological research. This compound features a complex structure that includes a dichlorobenzyl group, an oxime linkage, and a triazole moiety, which contribute to its diverse biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Dichlorobenzyl Intermediate : Reaction of 2,4-dichlorobenzyl chloride with a nucleophile.
- Oximination : The intermediate is treated with hydroxylamine to form the oxime derivative.
- Acylation : The oxime undergoes acylation with chloroacetyl chloride to yield the acetamide.
- Triazole Coupling : Finally, coupling occurs between the acetamide and 1-phenyl-1H-1,2,4-triazole to produce the final product.
Biological Activity
The biological activity of this compound has been explored in various studies. Its potential applications include:
Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, studies have reported that certain triazole derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential : There is growing interest in the anticancer properties of compounds containing triazole scaffolds. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have highlighted the effectiveness of triazole derivatives in targeting enzymes like thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate interaction.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Triazole derivatives showed inhibition of cancer cell proliferation through enzyme targeting. |
| Study 2 | Antimicrobial Properties | Investigated the MIC values against various bacterial strains; demonstrated significant antimicrobial activity. |
| Study 3 | Synthesis and Characterization | Explored synthesis pathways and characterized antimicrobial efficacy against specific pathogens. |
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis involves three key steps:
- Dichlorobenzyl oxime formation : React 2,4-dichlorobenzyl chloride with hydroxylamine under basic conditions (e.g., KOH/EtOH) to form the oxime intermediate.
- Triazole-oxy acetamide preparation : Synthesize the 1-phenyl-1H-1,2,4-triazol-3-ol precursor via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with chloroacetamide using a base like NaH in DMF.
- Final condensation : Use carbodiimide coupling agents (e.g., EDC/HCl) to link the oxime and triazole-oxy acetamide moieties. Yield optimization requires strict temperature control (0–5°C during oxime formation), inert atmospheres for moisture-sensitive steps, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for structural validation, and what spectral markers should be prioritized?
- 1H NMR :
- Dichlorobenzyl aromatic protons: δ 7.2–7.8 ppm (multiplet).
- Triazole proton: δ 8.4–8.6 ppm (singlet).
- Oxime methylene: δ 4.3–4.5 ppm (singlet).
Advanced Research Questions
Q. How can researchers address discrepancies in reported anticonvulsant activity across preclinical models?
Contradictions often arise from:
- Model variability : Maximal electroshock (MES) vs. pentylenetetrazole (PTZ) tests in rodents. Standardize protocols using the MES model (50 mA, 60 Hz) for comparability.
- Dose-response relationships : Conduct pharmacokinetic profiling (plasma t½, brain penetration) to align administered doses with therapeutic thresholds.
- Mechanistic validation : Pair in vivo tests with in vitro GABAₐ receptor binding assays (IC₅₀ determination) to confirm target engagement .
Q. What computational approaches are recommended for SAR studies on the triazole and oxime moieties?
- Molecular docking : Use AutoDock Vina to model interactions with GABA transaminase (PDB: 1OHV). Prioritize substituents enhancing hydrogen bonding (e.g., –NO₂ at triazole C5).
- DFT calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization.
- MD simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes.
- QSAR models : Incorporate descriptors like polar surface area (PSA) and ClogP to predict blood-brain barrier permeability .
Methodological Challenges and Solutions
Q. How can researchers mitigate hydrolysis of the oxime group during storage or biological assays?
- Stabilization : Store the compound in anhydrous DMSO at –20°C. Avoid aqueous buffers with pH > 6.
- Prodrug strategy : Synthesize a methyl-protected oxime derivative, which is enzymatically cleaved in vivo.
- Analytical monitoring : Use LC-MS to detect hydrolysis products (e.g., ketone formation) during stability studies .
Q. What strategies improve selectivity for target enzymes over off-target kinases?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CEREP KinaseProfiler) to identify off-target hits.
- Fragment-based design : Replace the dichlorobenzyl group with a 3,5-difluoro analog to reduce hydrophobic interactions with kinase ATP pockets.
- Covalent inhibition : Introduce a Michael acceptor (e.g., acrylamide) at the acetamide position for irreversible binding to catalytic cysteine residues .
Data Interpretation Guidelines
Q. How should researchers reconcile conflicting cytotoxicity data between cancer cell lines and primary cells?
- Assay standardization : Use identical culture conditions (e.g., RPMI-1640 media, 10% FBS) for all cell types.
- Mitochondrial toxicity screening : Measure ATP levels (CellTiter-Glo) to distinguish apoptosis from metabolic inhibition.
- Primary cell validation : Repeat dose-response curves in ≥3 donor-derived primary cell batches to account for genetic variability .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in rodent models?
- Nonlinear regression : Fit data to a sigmoidal Emax model (GraphPad Prism) to calculate ED₅₀ and Hill coefficients.
- ANOVA with post hoc tests : Use Tukey’s HSD for pairwise comparisons between treatment groups.
- Survival analysis : Kaplan-Meier curves with log-rank tests for time-to-seizure endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
